4-Bromo-1-(trityloxy)butane

Finkelstein reaction halogen exchange alkyl iodide synthesis

Researchers requiring a C4 haloalkyl building block with orthogonal alcohol protection face reactivity/stability trade-offs. Unprotected 4-bromobutanol consumes reagents; chloro/iodo analogs compromise kinetics or storage. 4-Bromo-1-(trityloxy)butane solves these challenges. • Acid-labile trityl ether withstands fluoride, cleaves with 1-5% TFA concurrently with Boc/tBu removal. • Enables phosphonium ylide route to ω-hydroxy-α-amino acids. • Convertible on-demand to iodo analog (84% yield) for enhanced SN2 reactivity. Stable solid for long-term stock.

Molecular Formula C23H23BrO
Molecular Weight 395.3 g/mol
Cat. No. B1365326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(trityloxy)butane
Molecular FormulaC23H23BrO
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCBr
InChIInChI=1S/C23H23BrO/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
InChIKeyIZXLVZNYTPOVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(trityloxy)butane: Bifunctional C4 Synthon Overview


4-Bromo-1-(trityloxy)butane (CAS 852043-11-9) is a bifunctional C4 building block that combines a primary alkyl bromide with an acid-labile trityl (triphenylmethyl, Trt) ether protecting group . With the molecular formula C23H23BrO and a molecular weight of 395.3 g/mol, this compound serves as an ambiphilic synthon in which the bromide terminus acts as an electrophile or leaving group for nucleophilic substitution, phosphonium salt formation, and cross-coupling, while the trityl-protected hydroxyl remains inert under basic, nucleophilic, and reductive conditions . The four-carbon spacer provides an optimal balance between linker flexibility and conformational control, differentiating it from shorter-chain analogs in scaffold construction.

1
C4 bifunctional building block for Wittig olefination and phosphonium ylide generation
Trityl-protected alcohol survives base and nucleophilic conditions
2
Acid-labile trityl ether enables orthogonal deprotection with Boc/t-Bu esters
Stable to fluoride, cleavable under mild acidic or neutral CBr₄/MeOH conditions
3
On-demand conversion to reactive iodo analog via mesylate (84% reported yield)
Stock the more stable bromide; generate the iodide immediately before use

Why 4-Bromo-1-(trityloxy)butane Cannot Be Replaced by Analogs


Attempts to substitute 4-bromo-1-(trityloxy)butane with unprotected 4-bromobutan-1-ol, chloro or iodo analogs, benzyl-protected variants, or silyl-protected homologs introduce incompatibilities that cascade through multi-step synthetic routes . The free alcohol in 4-bromobutan-1-ol consumes reagents and generates undesired side products. The chloride analog exhibits dramatically slower SN2 kinetics, while the iodide analog, though more reactive, imposes greater cost and light sensitivity. Benzyl ether protection cannot be selectively removed in the presence of alkenes or other reducible functionality. Silyl ether protection, orthogonal to trityl, fails under the acidic conditions required for downstream Boc or tert-butyl ester deprotection . The quantitative evidence below establishes that 4-bromo-1-(trityloxy)butane occupies a distinct and non-substitutable position within the C4 haloalkyl building block landscape.

4-Bromo-1-(trityloxy)butane
4-Bromobutan-1-ol (unprotected)
Free alcohol consumes reagents, generates side products
4-Bromo-1-(trityloxy)butane
4-Chloro-1-(trityloxy)butane
~50-fold slower SN2 kinetics; may require higher temperatures and longer times
4-Bromo-1-(trityloxy)butane
4-Benzyloxy-1-bromobutane
Benzyl group cannot be cleaved selectively in the presence of alkenes or reducible groups
4-Bromo-1-(trityloxy)butane
Silyl-protected analog (TBDMS/TBDPS)
Silyl ethers fail under acidic deprotection conditions required for Boc removal

Head-to-Head Comparative Evidence for Informed Procurement


Finkelstein Halogen Exchange Efficiency

4-Bromo-1-(trityloxy)butane serves as a precursor for the more reactive iodo analog via Finkelstein exchange. Although the direct bromide-to-iodide conversion is feasible, the literature reports that the mesylate derivative 4-trityloxybutyl methanesulfonate, itself accessible from the bromide, reacts with sodium iodide in acetone to afford 1-iodo-4-trityloxybutane in **84% isolated yield** . This compares favorably with typical Finkelstein conversions of unactivated primary alkyl bromides, which often require extended reflux and give yields in the 60–75% range . The trityl group remains intact throughout this transformation.

Halogen Exchange Yield
Cross-study comparable
84% isolated yield (via mesylate) vs. 60–75% for typical primary bromides
Supports conversion to reactive iodide with higher isolated yield
Reported in enantiopure C15 α-amino carboxylate synthesis
Finkelstein reaction halogen exchange alkyl iodide synthesis

Phosphonium Salt Formation via SN2 Displacement

The bromide leaving group in 4-bromo-1-(trityloxy)butane undergoes quantitative nucleophilic displacement by triphenylphosphine in refluxing toluene or acetonitrile to yield (4-trityloxybutyl)triphenylphosphonium bromide, the immediate precursor to the Wittig ylide TrO(CH₂)₄P⁺Ph₃ Br⁻ . This phosphonium salt is a key intermediate in the synthesis of enantiopure ω-functionalized C15 α-amino carboxylates, where the resulting ylide is condensed with N-protected amino aldehydes . The analogous chloride derivative, 4-chloro-1-(trityloxy)butane, requires significantly longer reaction times or higher temperatures to achieve comparable conversion due to the poorer leaving-group ability of chloride (relative SN2 rates: Br ≈ 50× > Cl for primary substrates) .

Phosphonium Salt Formation
Cross-study comparable
≥95% conversion with PPh₃ vs. chloride analog requiring higher temperatures
Near-quantitative ylide precursor formation with minimal purification
Relative SN2 rate Br/Cl ≈ 50:1
Wittig olefination phosphonium ylide C–C bond formation

Protecting Group Orthogonality: Acid-Labile vs. Fluoride-Labile

The trityl ether in 4-bromo-1-(trityloxy)butane is cleaved under mild acidic conditions (1–5% TFA in DCM, or 80% AcOH at room temperature) , whereas silyl ether protecting groups such as TBDMS and TBDPS require fluoride ion (TBAF, HF·pyridine) for deprotection . This acid/fluoride orthogonality allows chemists to maintain the trityl-protected alcohol while selectively removing silyl ethers elsewhere in the molecule, or vice versa. Quantitative deprotection studies show that unsubstituted trityl ethers undergo complete hydrolysis in 48 h in 80% AcOH at room temperature, whereas mono-methoxytrityl (MMTr) ethers cleave within 2 h under identical conditions, and TBDMS ethers are completely stable .

Protecting Group Orthogonality
Class-level inference
Trityl cleaved by acid (TFA/AcOH); silyl ethers cleaved by fluoride (TBAF)
Orthogonal deprotection strategy for complex sequence planning
Unsubstituted trityl ether: 80% AcOH, 48 h; TBDMS stable under these conditions
orthogonal protection acid-labile protecting groups deprotection selectivity

Chemoselective Trityl Ether Cleavage

A published method using CBr₄ in refluxing methanol achieves selective cleavage of trityl ethers to the corresponding alcohols in high yields while leaving isopropylidene, allyl, benzyl, acetyl, benzoyl, methyl, tosyl, prenyl, propargyl, tert-butyldiphenylsilyl (TBDPS), and p-methoxybenzyl (PMB) ethers completely unaffected . In contrast, the benzyl-protected analog 4-benzyloxy-1-bromobutane would lose its protecting group under hydrogenolytic conditions that are incompatible with alkenes, alkynes, and many heterocycles. The iodide analog 1-iodo-4-trityloxybutane, while more reactive in SN2 displacements, is substantially more expensive (~2–3× cost premium) and prone to photolytic decomposition, limiting its practicality for large-scale use .

Chemoselective Deprotection
Cross-study comparable
CBr₄/MeOH cleaves trityl selectively while leaving 10+ other protecting groups intact
Neutral-condition deprotection preserves acid-sensitive functionality
Benzyl analog requires hydrogenolysis incompatible with alkenes
chemoselective deprotection trityl ethers CBr4-MeOH method

C4 Spacer Length vs. C3 Analog Performance

The four-carbon spacer in 4-bromo-1-(trityloxy)butane provides a critical structural advantage over the three-carbon analog 1-bromo-3-trityloxypropane (C22H21BrO, MW 381.3 g/mol) . In the synthesis of enantiopure ω-functionalized C15 α-amino carboxylates, the C4 spacer yields the natural homoserine-derived side-chain length after Wittig olefination and hydrogenation, directly affording proteinogenic amino acid homologs without requiring additional homologation steps . The C3 analog would produce a shorter, non-natural side-chain that deviates from the target scaffold. Furthermore, the C4 chain reduces steric congestion at the bromide terminus during SN2 reactions compared to the propyl spacer, as evidenced by consistently higher isolated yields in phosphonium salt formation (≥95% vs. ~85% for the C3 homolog under identical conditions) .

C4 vs. C3 Spacer Performance
Cross-study comparable
≥95% isolated yield (C4) vs. ~85% (C3) for phosphonium salt formation
C4 spacer matches natural homoserine side-chain length in amino acid synthesis
≥10 pp yield advantage reported under identical conditions
spacer length optimization C4 vs. C3 linker enantiopure amino acid synthesis

Commercial Purity Benchmark Comparison

4-Bromo-1-(trityloxy)butane is routinely supplied at ≥95% purity (HPLC) by multiple independent vendors, a specification that meets or exceeds that of its closest commercially available analogs . The benzyl-protected analog 4-benzyloxy-1-bromobutane is typically available at ~90% purity, while the iodide analog 1-iodo-4-trityloxybutane is often supplied as a technical-grade material requiring further purification before use in stereoselective synthesis . The consistent 95% purity of the bromide derivative reduces the need for pre-reaction purification (column chromatography or distillation), which is particularly advantageous when the compound is used as a limiting reagent in multi-step sequences where stoichiometric control is critical.

Commercial Purity Benchmark
Supporting evidence
≥95% (HPLC) typically supplied; benzyl analog ~90%, iodide analog varies
Consistent purity may reduce pre-reaction purification steps
Multiple vendor specifications; review batch-specific COA
purity specification quality control procurement standard

Optimal Deployment Scenarios in Academic and Industrial Synthesis


Enantiopure α-Amino Acid Synthesis via Wittig Olefination

The primary documented application of 4-bromo-1-(trityloxy)butane is as the precursor to (4-trityloxybutyl)triphenylphosphonium bromide, which upon deprotonation with a strong base (e.g., KHMDS or NaHMDS) generates the corresponding ylide. Condensation of this ylide with N-protected amino aldehydes, followed by hydrogenation and trityl deprotection, yields enantiopure ω-hydroxy-α-amino acids with a proteinogenic homoserine-derived side chain . The C4 spacer length is essential for matching the natural amino acid scaffold, a property not achievable with the C3 analog. This methodology has been validated in the synthesis of C15 α-amino carboxylates, demonstrating the compound's utility in medicinal chemistry and peptidomimetic design.

Orthogonal Protecting Group Strategy in Heterocycle Synthesis

In synthetic routes requiring sequential deprotection of multiple hydroxyl groups, 4-bromo-1-(trityloxy)butane enables an acid/fluoride orthogonal strategy. The trityl ether withstands fluoride-based silyl deprotection conditions (TBAF, HF·pyridine) but is cleanly removed with 1–5% TFA in DCM . This allows simultaneous deprotection of trityl, Boc, and tert-butyl ester groups in a single TFA treatment, dramatically reducing the number of purification steps in complex molecule construction. The CBr₄/MeOH method provides an alternative neutral deprotection pathway that preserves acid-sensitive functionality elsewhere in the molecule.

On-Demand Generation of the Reactive Iodo Analog

When higher SN2 reactivity is required—for example, in the alkylation of sterically hindered nucleophiles or in cross-coupling reactions—4-bromo-1-(trityloxy)butane can be converted to 1-iodo-4-trityloxybutane in 84% yield via the mesylate intermediate using NaI in acetone . This on-demand activation strategy allows researchers to stock a single, more stable bromide precursor and generate the reactive iodide species immediately before use, circumventing the storage stability limitations and higher cost of the pre-formed iodide.

Linker and Spacer in Solid-Phase Synthesis

The bifunctional nature of 4-bromo-1-(trityloxy)butane makes it suitable for introducing a C4 spacer arm onto solid supports or biomolecule scaffolds. The bromide terminus can alkylate resin-bound amines or thiols, while the trityl-protected alcohol remains available for subsequent deprotection and further functionalization. This application parallels the well-established use of trityl-based linkers in Fmoc solid-phase peptide synthesis, where the acid-lability of the trityl group enables mild cleavage of the final product from the resin . The C4 spacer provides greater distance from the support compared to C2 or C3 analogs, reducing steric hindrance during on-resin transformations.

Application
Selection Property
Validation Focus
Enantiopure α-amino acid synthesis (Wittig)
C4 spacer matches homoserine-derived scaffold
Ylide formation yield and olefination stereochemistry
Orthogonal protecting group strategy
Acid-labile trityl, stable to fluoride
Deprotection sequence integrity under TFA or CBr₄/MeOH
On-demand iodo analog generation
Stable bromide precursor for reactive iodide
Mesylate formation and halogen exchange yield
Solid-phase synthesis linker/spacer
Bifunctional C4 spacer with protected alcohol
Alkylation efficiency and trityl cleavage from resin
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